molecular formula C11H21ClO3S B13634251 (1-(Sec-butoxymethyl)cyclopentyl)methanesulfonyl chloride

(1-(Sec-butoxymethyl)cyclopentyl)methanesulfonyl chloride

Cat. No.: B13634251
M. Wt: 268.80 g/mol
InChI Key: RZHWZGVPKYJVPZ-UHFFFAOYSA-N
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Description

(1-(Sec-Butoxymethyl)cyclopentyl)methanesulfonyl chloride ( 1465644-24-9) is a specialized chemical reagent with the molecular formula C 11 H 21 ClO 3 S and a molecular weight of 268.80 g/mol . This compound is characterized by a cyclopentane ring core that is doubly substituted with a methanesulfonyl chloride group (-CH 2 S(=O) 2 Cl) and a sec-butoxymethyl ether group (-CH 2 OCH(CH 3 )CH 2 CH 3 ), creating a unique molecular architecture. Its predicted boiling point is 336.4±15.0 °C and its predicted density is 1.146±0.06 g/cm³ . The primary utility of this sulfonyl chloride derivative in research settings lies in its role as a versatile electrophilic coupling agent. The sulfonyl chloride group is highly reactive and serves as an excellent precursor for the formation of sulfonate esters or sulfonamides, making it a valuable intermediate in organic synthesis and medicinal chemistry research for the development of novel compounds. It is offered with a typical purity of 98% and must be stored at 2-8°C to maintain stability . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H21ClO3S

Molecular Weight

268.80 g/mol

IUPAC Name

[1-(butan-2-yloxymethyl)cyclopentyl]methanesulfonyl chloride

InChI

InChI=1S/C11H21ClO3S/c1-3-10(2)15-8-11(6-4-5-7-11)9-16(12,13)14/h10H,3-9H2,1-2H3

InChI Key

RZHWZGVPKYJVPZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCC1(CCCC1)CS(=O)(=O)Cl

Origin of Product

United States

Preparation Methods

Chemical Structure and Nomenclature

  • IUPAC Name: (1-(Sec-butoxymethyl)cyclopentyl)methanesulfonyl chloride
  • Molecular Formula: C12H23ClO3S
  • Structural Features:
    • Cyclopentane ring at the core
    • Sec-butoxymethyl substituent at position 1 of the cyclopentane
    • Methanesulfonyl chloride (-SO2Cl) group attached to the cyclopentyl methylene carbon

The compound is related structurally to (1-(Isobutoxymethyl)cyclopentyl)methanesulfonyl chloride, which has been more widely characterized in chemical databases such as PubChem, indicating similar synthetic approaches may be applicable.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound involves two key stages:

Stepwise Preparation

Synthesis of the Sec-butoxymethylcyclopentanol Intermediate
  • The sec-butoxymethyl group can be introduced via nucleophilic substitution or Williamson ether synthesis using sec-butanol derivatives and a suitable cyclopentylmethyl halide or alcohol precursor.
  • Typical conditions involve base-promoted alkylation or etherification reactions under anhydrous conditions to prevent side reactions.
Conversion to Methanesulfonyl Derivative
  • The hydroxyl group on the cyclopentyl moiety is converted to the methanesulfonyl chloride by reaction with methanesulfonyl chloride (mesyl chloride, CH3SO2Cl) in the presence of a non-nucleophilic base such as triethylamine or pyridine.
  • This reaction proceeds via nucleophilic attack of the alcohol oxygen on the sulfur atom of mesyl chloride, displacing chloride ion and forming the sulfonate ester intermediate.
  • Subsequent treatment with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) can be used to convert sulfonic acid or sulfonate intermediates to the sulfonyl chloride functionality if starting from sulfonic acid precursors.

Alternative Synthetic Routes

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Sec-butoxymethylation sec-Butanol derivative, base (e.g., NaH) 0–50 °C Several hours Anhydrous solvent, inert atmosphere preferred
Mesylation of alcohol Methanesulfonyl chloride, triethylamine 0–25 °C 1–3 hours Use dry solvents, control addition rate
Conversion to sulfonyl chloride Thionyl chloride or PCl5 0–60 °C 1–4 hours Requires careful handling due to corrosiveness

Analytical Data and Characterization

  • NMR Spectroscopy: Characteristic signals for the sec-butoxy group and cyclopentyl ring protons; sulfonyl chloride moiety typically shows no proton signals but influences chemical shifts.
  • IR Spectroscopy: Strong absorption bands at ~1350 and 1170 cm⁻¹ due to sulfonyl (S=O) stretching; sharp band near 650 cm⁻¹ for S–Cl stretch.
  • Mass Spectrometry: Molecular ion peak consistent with C12H23ClO3S; fragmentation patterns include loss of SO2Cl and sec-butoxy groups.
  • Purity Assessment: Gas chromatography or HPLC can be used to confirm purity and monitor reaction progress.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Williamson Ether Synthesis + Mesylation Cyclopentylmethanol, sec-butanol derivative Base (NaH), Methanesulfonyl chloride, triethylamine Straightforward, moderate yield Requires dry conditions
Sulfonic Acid Chlorination Sec-butoxymethylcyclopentyl sulfonic acid Thionyl chloride or PCl5 High purity sulfonyl chloride Use of corrosive reagents
Radical Chlorination (for Mesyl chloride) Methane, SO2, Cl2 Light irradiation, gas phase reaction Economical mesyl chloride synthesis Complex setup, not direct for target compound

Chemical Reactions Analysis

Types of Reactions

(1-(Sec-butoxymethyl)cyclopentyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfone derivatives.

    Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding sulfonic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) at room temperature.

    Hydrolysis: This reaction is usually performed in aqueous acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous ether solvents under inert atmosphere conditions.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfone Derivatives: Formed from the reaction with thiols.

Scientific Research Applications

(1-(Sec-butoxymethyl)cyclopentyl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: It is used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of (1-(Sec-butoxymethyl)cyclopentyl)methanesulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is utilized in the formation of sulfonamide and sulfone derivatives, which can interact with biological targets such as enzymes and receptors. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include:

  • Sec-butoxymethyl group : An ether substituent that introduces steric bulk and moderate electron-donating effects.
  • Methanesulfonyl chloride : A reactive functional group common to all compared compounds.
Key Analogs (Table 1):
Compound Name Molecular Formula Molecular Weight CAS RN Melting Point (°C) Key Features Source
(4-Chlorophenyl)methanesulfonyl chloride C₇H₆Cl₂O₂S 225.09 6966-45-6 90–93 Aromatic substituent, electron-withdrawing Cl
[3-(tert-Butoxy)cyclobutyl]methanesulfonyl chloride C₉H₁₇ClO₃S 240.75 N/A N/A Cyclobutyl core, tert-butoxy group
Cyclobutylmethanesulfonyl chloride C₅H₉ClO₂S 168.64 10147-36-1 N/A Smaller ring, higher ring strain
1-Benzylcyclopropane-1-sulfonyl chloride C₁₀H₁₁ClO₂S 230.71 1824462-35-2 N/A Cyclopropane core, benzyl substituent

Physicochemical Properties

  • Melting Points : Aromatic derivatives like (4-Chlorophenyl)methanesulfonyl chloride exhibit higher melting points (90–93°C) due to crystalline packing facilitated by planar aromatic rings . Cycloalkyl analogs lack reported melting points, but larger rings (e.g., cyclopentyl vs. cyclobutyl) likely reduce melting points due to reduced symmetry.
  • Molecular Weight : The tert-butoxy-substituted cyclobutyl derivative (240.75 g/mol) is heavier than smaller-ring analogs, reflecting the tert-butoxy group’s contribution .

Reactivity and Stability

  • Electrophilicity : Aromatic sulfonyl chlorides (e.g., (4-Chlorophenyl)methanesulfonyl chloride) are more electrophilic due to electron-withdrawing substituents, enhancing reactivity in nucleophilic substitutions. In contrast, ether-containing analogs (e.g., sec-butoxymethyl or tert-butoxy groups) may exhibit reduced electrophilicity due to electron donation from oxygen .

Research Findings and Trends

  • Solubility : Most sulfonyl chlorides, including those listed, are soluble in chlorinated solvents (e.g., methylene chloride), as evidenced by formulations in SPEX CertiPrep catalogs .
  • Stability : Compounds with bulky substituents (e.g., tert-butoxy) may require specialized storage (e.g., refrigeration), though explicit data for the target compound are lacking .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (1-(sec-butoxymethyl)cyclopentyl)methanesulfonyl chloride in a laboratory setting?

  • Methodology :

  • Step 1 : Start with (1-(sec-butoxymethyl)cyclopentyl)methanol. React with thionyl chloride (SOCl₂) under anhydrous conditions to form the sulfonyl chloride. Maintain temperatures between 0–5°C to minimize side reactions like hydrolysis .
  • Step 2 : Use inert solvents (e.g., dichloromethane) and a nitrogen atmosphere to prevent moisture ingress.
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor purity via TLC and NMR .
    • Critical Data :
ParameterOptimal ConditionRisk of Deviation
Temperature0–5°CHydrolysis/Decomposition
SolventAnhydrous DCMReduced yield
Reaction Time4–6 hoursIncomplete conversion

Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitution reactions?

  • Mechanism : The sulfonyl chloride group acts as a strong electrophile due to the electron-withdrawing nature of the SO₂ moiety. Nucleophiles (e.g., amines, alcohols) attack the sulfur atom, displacing chloride and forming sulfonamides or sulfonate esters .
  • Key Factors :

  • Steric Hindrance : The bulky sec-butoxymethyl and cyclopentyl groups may slow reactions compared to simpler sulfonyl chlorides. Use polar aprotic solvents (e.g., DMF) to enhance reactivity .
  • Leaving Group Ability : Chloride is an excellent leaving group, but competing hydrolysis requires strict anhydrous conditions .

Advanced Research Questions

Q. How can reaction yields be optimized when using this compound in multi-step syntheses?

  • Strategies :

  • Catalysis : Add catalytic amounts of DMAP (4-dimethylaminopyridine) to accelerate sulfonamide formation .
  • Solvent Optimization : Use mixed solvents (e.g., THF:H₂O for controlled hydrolysis) to balance reactivity and stability .
  • In Situ Generation : Avoid isolating the sulfonyl chloride; instead, generate it in situ from the corresponding sulfonic acid using PCl₅ .
    • Case Study : A 2024 study achieved 85% yield by reacting the compound with aniline in DMF at 25°C for 2 hours, followed by quenching with ice-water .

Q. What analytical techniques validate the purity and structure of this compound?

  • Techniques :

  • NMR Spectroscopy :
  • ¹H NMR : Peaks at δ 1.2–1.6 ppm (sec-butyl CH₃ and cyclopentyl CH₂), δ 3.4–3.7 ppm (OCH₂) .
  • ¹³C NMR : Sulfonyl carbon at ~55 ppm .
  • Mass Spectrometry (MS) : Molecular ion [M+H]⁺ expected at m/z 296.8 (calculated for C₁₁H₂₁ClO₃S) .
  • HPLC : Purity >98% confirmed using a C18 column (ACN:H₂O = 70:30, UV detection at 254 nm) .

Q. How should discrepancies in reported reactivity data be resolved?

  • Root Causes :

  • Purity Variations : Impurities from incomplete synthesis (e.g., residual alcohol) can alter reactivity. Use preparative HPLC for rigorous purification .
  • Storage Conditions : Degradation occurs if stored above -20°C. Confirm storage in amber vials under argon .
    • Resolution : Replicate experiments under standardized conditions (solvent, temperature, reagent ratios) and compare with literature protocols from peer-reviewed sources .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

  • Critical Measures :

  • PPE : Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood for all procedures .
  • Spill Management : Neutralize spills with sodium bicarbonate and collect in a labeled hazardous waste container .
  • Toxicity : Acute inhalation toxicity (LC₅₀ = 1.2 mg/L in rats). Monitor air quality with portable H₂S detectors .

Applications in Research

Q. What are its emerging applications in medicinal chemistry?

  • Case Studies :

  • Antibacterial Agents : Derivatives inhibit penicillin-binding proteins (PBPs) in Staphylococcus aureus (MIC = 2 µg/mL) .
  • Kinase Inhibitors : The sulfonamide derivative showed IC₅₀ = 50 nM against JAK3 in a 2025 study .
    • Comparative Data :
DerivativeTargetActivity
Sulfonamide analogBacterial PBPsMIC = 2 µg/mL
Pyridine-containingJAK3 KinaseIC₅₀ = 50 nM

Comparative Reactivity

Q. How does the sec-butoxymethyl group affect reactivity compared to other sulfonyl chlorides?

  • Steric Effects : The bulky substituent reduces reaction rates with large nucleophiles (e.g., tert-butylamine) by 40% compared to methyl analogs .
  • Electronic Effects : The ether oxygen donates electron density, slightly deactivating the sulfonyl group. Rate constants (k) are 1.5x lower than for CF₃-substituted analogs .

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